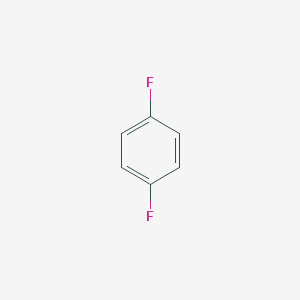

1,4-Difluorobenzene

描述

属性

IUPAC Name |

1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGUFLJIAFISSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075432 | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-36-3 | |

| Record name | 1,4-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluorobenzene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluorobenzene (p-difluorobenzene) is a fluorinated aromatic compound with significant applications across the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique physicochemical properties, stemming from the symmetrical substitution of two highly electronegative fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and reactivity of this compound, intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Symmetry

This compound possesses a planar structure with D2h point group symmetry. The two fluorine atoms are positioned opposite each other on the benzene ring, resulting in a nonpolar molecule.[3] The carbon-fluorine bond is highly polarized due to fluorine's high electronegativity, which influences the molecule's overall electronic properties and reactivity.

Recent studies combining femtosecond Raman coherence spectroscopy with high-level coupled-cluster calculations have provided precise measurements of its equilibrium bond lengths in the gas phase.[4][5] These structural parameters are crucial for computational modeling and understanding intermolecular interactions.

Table 1: Molecular Structure of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄F₂ | [6] |

| Molecular Weight | 114.09 g/mol | [6] |

| C1-C2 Bond Length (rₑ) | 1.3849(4) Å | [4] |

| C2-C3 Bond Length (rₑ) | 1.3917(4) Å | [4] |

| C-F Bond Length (rₑ) | 1.3422(3) Å | [4] |

| C2-H2 Bond Length (rₑ) | 1.0791(5) Å | [4] |

| Point Group | D2h | [3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic aromatic odor. Its physical properties are summarized in the table below. The high volatility and flammability necessitate careful handling and storage in a well-ventilated, cool environment away from ignition sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 540-36-3 | [6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 88-89 °C | [2] |

| Melting Point | -13 °C | [2] |

| Density | 1.11 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.441 | [2] |

| Flash Point | 2 °C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Spectroscopic Characterization

The symmetric nature of this compound leads to a relatively simple yet informative spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to molecular symmetry, all four protons are chemically equivalent, as are the two fluorine atoms. This results in simplified ¹H and ¹⁹F NMR spectra. The spectrum is a classic example of an AA'BB'X spin system when considering ¹³C satellites, but is often approximated for simplicity. The key feature is the complex splitting pattern arising from various proton-fluorine (JHF) and proton-proton (JHH) coupling constants.

Table 3: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference(s) |

| ¹H | ~7.0 | Multiplet | ³JHF ≈ 6.2 Hz | [7] |

| ¹³C | C-F: ~162 (dd)C-H: ~116 (t) | Doublet of doubletsTriplet | ¹JCF ≈ 245 Hz²JCF ≈ 25 Hz¹JCH ≈ 164 Hz | [3] |

| ¹⁹F | ~ -120 | Multiplet | - | [8] |

Note: Precise chemical shifts and coupling constants can vary with solvent and experimental conditions. The values presented are approximate and illustrative.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound are governed by its D2h symmetry. Vibrations are classified as either infrared (IR) active, Raman active, or both, according to the selection rules for this point group. A comprehensive assignment of the fundamental vibrational frequencies is crucial for quality control and structural analysis.

Table 4: Key Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Symmetry | Assignment Description | Activity | Reference |

| 3088 | Ag | C-H stretch | Raman | [3] |

| 3073 | B1u | C-H stretch | IR | [3] |

| 1617 | B3g | C-C stretch | Raman | [3] |

| 1514 | B1u | C-C stretch | IR | [3] |

| 1250 | Ag | C-F stretch / Ring mode | Raman | [3] |

| 1228 | B1u | C-H in-plane bend | IR | [3] |

| 838 | B3u | C-H out-of-plane bend | IR | [3] |

| 505 | B3u | C-F in-plane bend | IR | [3] |

| 450 | Ag | Ring deformation | Raman | [3] |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight.[6] Fragmentation patterns are characteristic of aromatic compounds, involving the loss of fluorine and subsequent ring fragmentation.

Table 5: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment | Reference |

| 114 | 100% | [C₆H₄F₂]⁺ (M⁺) | [6] |

| 88 | ~15% | [C₅H₃F]⁺ | [9] |

| 63 | ~23% | [C₅H₃]⁺ | [9] |

Chemical Reactivity and Synthetic Applications

The fluorine atoms significantly influence the reactivity of the benzene ring. They are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they are also weak π-donors through resonance, directing incoming electrophiles to the ortho and para positions. Since the para positions are blocked, substitution occurs at the positions ortho to the fluorine atoms.

Electrophilic Aromatic Substitution: Nitration

A key reaction for functionalizing this compound is nitration. This reaction typically proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the electron-rich π-system of the aromatic ring. Due to the ortho-directing nature of the fluorine substituents, the primary product is 1,4-difluoro-2-nitrobenzene.

Figure 1: Mechanism of Electrophilic Nitration of this compound.

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug molecules. While direct synthetic routes for major drugs starting from this compound are proprietary, its derivatives are crucial. For example, related difluorophenyl compounds are central to the structures of drugs like the antifungal agent Fluconazole and the antidiabetic drug Sitagliptin (B1680988), highlighting the importance of the difluorobenzene motif in medicinal chemistry.[10][11]

The general workflow involves using this compound as a starting scaffold, which is then functionalized through a series of reactions (e.g., acylation, substitution, cyclization) to build the complex molecular architecture of the final API.

Figure 2: General synthetic workflow using this compound in drug development.

Experimental Protocols

Synthesis of this compound via Improved Schiemann Reaction

This protocol describes a safer and more efficient synthesis from p-phenylenediamine (B122844), avoiding the isolation of explosive diazonium salts.

Materials:

-

p-Phenylenediamine

-

Liquefied hydrogen fluoride (B91410) (HF)

-

Sodium nitrite (B80452) (NaNO₂)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction vessel with mechanical stirrer and cooling bath

Procedure:

-

Cool the reaction vessel to -10 °C.

-

Carefully add p-phenylenediamine (1.0 mol, 108 g) and liquefied hydrogen fluoride (400 g) to the vessel.

-

Stir the mixture mechanically for 10 minutes to ensure complete dissolution.

-

Slowly add sodium nitrite (1.1 mol, 75.9 g) while maintaining the temperature at -10 °C.

-

Allow the reaction to proceed for 3 hours.

-

After 3 hours, warm the reaction mixture using a water bath to decompose the diazonium salt. Decomposition is complete when gas evolution ceases.

-

Pour the reaction mixture into a separatory funnel and allow the layers to settle.

-

Separate the organic layer and neutralize it by washing with a 10% sodium hydroxide solution.

-

Isolate the resulting oil phase and dry it over anhydrous sodium sulfate.

-

Purify the crude product by atmospheric distillation. The colorless liquid product, this compound, is collected at its boiling point of 88 °C. The expected yield is approximately 78%.

Characterization Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound is outlined below. This ensures confirmation of identity, purity, and structural integrity.

Figure 3: Workflow for the characterization of this compound.

Conclusion

This compound is a fundamentally important fluorinated building block with well-defined structural and spectroscopic properties. Its symmetric nature simplifies its characterization, while the electronic effects of its fluorine substituents provide a unique reactivity profile that is leveraged in the synthesis of complex molecules. For professionals in drug development and organic synthesis, a thorough understanding of this compound's properties, as detailed in this guide, is essential for its effective and safe application in creating novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(540-36-3) 1H NMR [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of p-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-difluorobenzene. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental methodologies and visualizations to support researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

p-Difluorobenzene, also known as 1,4-difluorobenzene, is an aromatic organic compound with the chemical formula C₆H₄F₂. It is a colorless liquid with a pungent, aromatic odor.[1][2] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[3][4]

Quantitative Data Summary

The key physicochemical properties of p-difluorobenzene are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of p-Difluorobenzene

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂ | [1][5][6][7][8] |

| Molecular Weight | 114.09 g/mol | [1][2][5][6][7][8] |

| CAS Number | 540-36-3 | [1][6][7][8] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Pungent, aromatic | [1][2] |

Table 2: Physical and Chemical Properties of p-Difluorobenzene

| Property | Value | Conditions | Reference |

| Melting Point | -13 °C | [6][8][9][10][11] | |

| Boiling Point | 88-89 °C | at 1 atm | [6][8][10][11] |

| Density | 1.163 g/mL | at 25 °C | [9][10] |

| 1.17006 g/mL | at 20 °C | [1] | |

| Refractive Index (n_D) | 1.441 | at 20 °C | [8][9][11] |

| 1.44219 | at 18.9 °C | [1] | |

| Vapor Pressure | 56.5 mmHg | at 25 °C | |

| Solubility in Water | 1.2 g/L | [8] | |

| LogP (Octanol/Water) | 2.13 | [9] | |

| Flash Point | 2 °C (36 °F) | [6][8] |

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physicochemical properties of p-difluorobenzene.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For p-difluorobenzene, which is a liquid at room temperature, this protocol would be applicable for determining its freezing point, which is thermodynamically equivalent to its melting point.

Principle: A small, powdered sample of the solidified compound is heated in a capillary tube immersed in a heating bath. The temperature range over which the solid melts is observed.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of p-difluorobenzene is frozen. The solidified sample is finely powdered. A small amount of the powder is introduced into a capillary tube and packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are inserted into the Thiele tube containing the heating oil. The side arm of the Thiele tube is gently heated.

-

Observation: The temperature is slowly increased (1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1 °C).[5][9]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary and then just ceases upon cooling is the boiling point.[6][10]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

-

Heat source

Procedure:

-

Sample Preparation: A few drops of p-difluorobenzene are placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in the heating bath.

-

Heating: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will expand and bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor displaces the remaining air.

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10][12]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Principle: The mass of a known volume of the liquid is determined using a pycnometer, a glass flask with a precisely known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with p-difluorobenzene, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is placed in a constant temperature bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The pycnometer is removed, dried, and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water), and weighed (m₃).

-

Calculation: The density (ρ) of p-difluorobenzene is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Principle: An Abbe refractometer measures the critical angle of a liquid to determine its refractive index.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lens cleaning tissue and solvent (e.g., ethanol)

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of p-difluorobenzene are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A qualitative determination involves observing whether a substance dissolves in a particular solvent at a given temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

Procedure (Qualitative):

-

Approximately 1 mL of the solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube.

-

A small amount of p-difluorobenzene (e.g., 2-3 drops) is added to the solvent.

-

The mixture is agitated vigorously for 1-2 minutes.

-

Observation: The mixture is observed to see if the p-difluorobenzene has dissolved completely (miscible), formed a separate layer (immiscible), or is partially dissolved. The general rule of "like dissolves like" can be applied, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[13]

Synthesis and Applications in Drug Development

p-Difluorobenzene is a key building block in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atoms.[1][4]

Synthesis of p-Difluorobenzene via the Balz-Schiemann Reaction

A common method for the synthesis of p-difluorobenzene is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.[5][6][7][9]

Experimental Protocol Outline:

-

Diazotization: p-Phenylenediamine is treated with sodium nitrite in the presence of a cold, aqueous solution of fluoroboric acid to form the relatively stable p-phenylenediazonium tetrafluoroborate.[6][7][9]

-

Isolation: The diazonium salt precipitates and is collected by filtration.

-

Thermal Decomposition: The dried diazonium salt is gently heated, leading to its decomposition into p-difluorobenzene, nitrogen gas, and boron trifluoride.[6][7] The crude product is then purified, typically by distillation.

Role in Drug Development

The incorporation of fluorine atoms into drug molecules can significantly alter their physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Professional Fluorobenzene Supply [fluorobenzene.ltd]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. byjus.com [byjus.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. Page loading... [guidechem.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. nbinno.com [nbinno.com]

- 12. CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 13. jbino.com [jbino.com]

The Electronic Structure of 1,4-Difluorobenzene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular orbitals, geometric parameters, and electronic properties of 1,4-difluorobenzene, and their implications for chemical reactivity, intermolecular interactions, and drug design.

Introduction

This compound is a fluorinated aromatic compound that serves as a vital structural motif in numerous applications, ranging from materials science to pharmaceuticals. The introduction of two fluorine atoms at the para positions of the benzene (B151609) ring significantly alters the electronic landscape of the molecule compared to its parent, benzene. These changes in electronic structure bestow unique properties upon this compound, influencing its reactivity, intermolecular interactions, and, consequently, its utility in drug design. This technical guide provides a comprehensive overview of the electronic structure of this compound, presenting key quantitative data, detailing experimental and computational methodologies for its characterization, and visualizing fundamental concepts to aid in its application in research and development.

Molecular Geometry and Key Physicochemical Properties

The symmetric substitution of two highly electronegative fluorine atoms imparts a unique geometry and set of physicochemical properties to this compound. The molecule belongs to the D₂h point group, resulting in a planar structure with a center of inversion. This symmetry has profound implications for its electronic properties, most notably resulting in a zero net dipole moment.[1]

Table 1: Key Physicochemical and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂ | [2] |

| Molecular Weight | 114.09 g/mol | [2] |

| Dipole Moment | 0.00 D | [1] |

| Ionization Energy | 9.159 ± 0.001 eV | [3] |

| Point Group | D₂h | [3] |

Table 2: Experimental and Calculated Geometric Parameters of this compound

| Parameter | Experimental Value (Å or °) | Computational Method | Calculated Value (Å or °) |

| r(C-C) | 1.397 (assumed) | MP2(full)/6-31G | - |

| r(C-H) | 1.084 (assumed) | MP2(full)/6-31G | - |

| r(C-F) | 1.350 (assumed) | MP2(full)/6-31G | - |

| ∠C-C-C | 120 (assumed) | MP2(full)/6-31G | - |

| ∠H-C-C | 120 (assumed) | MP2(full)/6-31G | - |

| ∠F-C-C | 120 (assumed) | MP2(full)/6-31G | - |

Electronic Structure and Molecular Orbitals

The introduction of fluorine atoms, with their high electronegativity, significantly perturbs the π-system of the benzene ring. The fluorine atoms' p-orbitals mix with the carbon p-orbitals, leading to a stabilization of the molecular orbitals.[4][5] This perturbation is not uniform across all orbitals and is key to understanding the molecule's reactivity and spectroscopic properties.

Table 3: Selected Experimental Vibrational Frequencies of this compound

| Symmetry | Mode Number | Frequency (cm⁻¹) | Description |

| Ag | 1 | 3088 | C-H stretch |

| Ag | 2 | 1595 | C-C stretch |

| Ag | 3 | 1250 | C-H in-plane bend |

| Ag | 4 | 1140 | - |

| Ag | 5 | 859 | Ring breathing |

| Ag | 6 | 450 | C-F in-plane bend |

| B1u | 11 | 1514 | C-C stretch |

| B2u | 19 | 1633 | C-C stretch |

| B3u | 28 | 838 | C-H out-of-plane bend |

Source: Data compiled from the NIST Chemistry WebBook.[3]

Below is a diagram illustrating the interaction between the benzene π-orbitals and the fluorine p-orbitals, leading to the formation of the molecular orbitals of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. An ab initio intermolecular potential energy surface for the F(2) dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Symmetry of 1,4-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and symmetry of 1,4-difluorobenzene, a key aromatic building block in the development of pharmaceuticals and advanced materials. Understanding the precise three-dimensional structure and symmetry of this molecule is fundamental to predicting its physicochemical properties, molecular interactions, and biological activity.

Molecular Geometry of this compound

The geometry of this compound has been determined with high precision using gas-phase experimental techniques, which provide a view of the molecule free from intermolecular forces present in the solid state.[1] The molecule is planar, a characteristic feature of the benzene (B151609) ring.

Quantitative Geometric Data

The semi-experimental equilibrium bond lengths for gas-phase this compound have been derived from rotational constants obtained via femtosecond Raman coherence spectroscopy. These values, along with the rotational constants, are summarized in the tables below. Due to the high symmetry of the molecule (D2h), the bond angles are close to the ideal 120° of a regular hexagon, with minor deviations caused by the electronic influence of the fluorine substituents.

| Parameter | Value (Å) | Uncertainty (Å) |

| r_e(C1-C2) | 1.3849 | 0.0004 |

| r_e(C2-C3) | 1.3917 | 0.0004 |

| r_e(C-F) | 1.3422 | 0.0003 |

| r_e(C2-H2) | 1.0791 | 0.0005 |

| Table 1: Semi-experimental equilibrium bond lengths of this compound. |

| Rotational Constant | Value (MHz) | Uncertainty (MHz) |

| A_0 | 5637.68 | 0.20 |

| B_0 | 1428.23 | 0.37 |

| C_0 | 1138.90 | 0.48 |

| Table 2: Ground-state rotational constants of this compound. |

Molecular Symmetry and Point Group

The symmetry of a molecule is a critical determinant of its spectroscopic properties and allowed electronic transitions. This compound possesses a high degree of symmetry and belongs to the D2h point group. This point group is characterized by a principal C2 axis, two perpendicular C2 axes, a horizontal mirror plane, and a center of inversion.

The key symmetry elements of this compound are:

-

Identity (E): The operation of doing nothing, which is a symmetry element of all molecules.

-

Three C2 axes: One passing through the fluorine atoms and the center of the ring, and two passing through the midpoints of opposite C-C bonds.

-

Three mirror planes (σ): One coinciding with the plane of the molecule (σh), and two perpendicular to it (σv).

-

A center of inversion (i): Located at the center of the benzene ring.

The presence of these symmetry elements dictates that this compound is a nonpolar molecule.

Logical Determination of the D2h Point Group

The determination of a molecule's point group follows a systematic analysis of its symmetry elements. The logical workflow for assigning this compound to the D2h point group is illustrated in the following diagram.

A logical workflow for determining the D2h point group of this compound.

Experimental Protocols for Structural Determination

The determination of the precise molecular geometry of a volatile compound like this compound is typically achieved through gas-phase electron diffraction (GED) or microwave spectroscopy. Below is a representative protocol for a GED experiment.

Gas-Phase Electron Diffraction (GED) Protocol

1. Sample Preparation and Introduction:

-

A pure sample of this compound is placed in a temperature-controlled reservoir.

-

The sample is heated to produce a sufficient vapor pressure.

-

The vapor is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.

2. Electron Beam Generation and Interaction:

-

An electron gun generates a high-energy, monochromatic beam of electrons (typically 40-60 keV).

-

The electron beam is focused and directed to intersect the molecular beam at a right angle.

-

The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

3. Data Acquisition:

-

The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector. This device has a varying angular opening to compensate for the rapid fall-off in scattering intensity with increasing scattering angle.

-

Diffraction patterns are recorded at multiple camera distances to capture a wide range of scattering angles.

4. Data Analysis:

-

The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional scattering intensity curve as a function of the scattering angle.

-

The experimental intensity curve is corrected for background scattering and converted to a molecular scattering function.

-

A theoretical molecular scattering curve is calculated based on an initial structural model of this compound (bond lengths, bond angles).

-

A least-squares refinement process is used to iteratively adjust the geometric parameters of the model to achieve the best possible fit between the theoretical and experimental scattering curves.

-

This refinement yields the final, high-precision values for the bond lengths and angles of the molecule.

The workflow for this experimental protocol is visualized below.

Workflow for determining molecular geometry using Gas-Phase Electron Diffraction.

Conclusion

This compound is a planar molecule with D2h symmetry. Its precisely determined bond lengths and high degree of symmetry are crucial factors influencing its molecular packing in the solid state, its interactions with biological targets, and its spectroscopic signatures. The experimental protocols outlined in this guide represent standard methodologies for obtaining high-resolution structural data for this and other key molecules in chemical and pharmaceutical research.

References

theoretical studies of 1,4-Difluorobenzene interactions

An In-depth Technical Guide on the Theoretical Studies of 1,4-Difluorobenzene Interactions

Introduction

This compound is a halogenated aromatic compound of significant interest in various scientific fields, including materials science and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity and the polarity of the C-F bond contribute to a unique profile of non-covalent interactions that are critical for molecular recognition and self-assembly processes. In drug design, the strategic placement of fluorine can enhance binding affinity, metabolic stability, and membrane permeability.[1][2]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study the intermolecular interactions of this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental forces governing the behavior of this important fluorinated building block.

Core Non-Covalent Interactions

Theoretical studies have elucidated several key non-covalent interactions that dictate the structural and energetic landscape of this compound complexes. These interactions are often subtle and require sophisticated computational methods for accurate characterization.

-

C-H···F Interactions : These interactions are a form of weak hydrogen bond. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring increases the acidity of the aromatic C-H groups, enhancing them as hydrogen bond donors.[3] Structural studies show that C-H···F interactions in crystalline this compound play a similar structural role to the more conventional C-H···O interactions observed in analogous compounds like 1,4-benzoquinone.[3] There remains some debate as to whether these should be classified as specific hydrogen bonds or as general van der Waals stabilizations.[3]

-

Cation-π Interactions : This is a powerful non-covalent force between a cation and the electron-rich face of a π-system.[4][5] The quadrupole moment of the benzene ring, which creates a region of negative electrostatic potential on the aromatic face, is the primary driver of this interaction.[6] The fluorine substituents in this compound modulate this quadrupole moment, thereby tuning the strength of the cation-π interaction. This is particularly relevant in biological systems, where aromatic residues of amino acids frequently interact with cationic species.[4][7]

-

Halogen Bonding : While fluorine is the most electronegative element and typically a poor halogen bond donor, the study of halogen bonding is crucial for understanding halogenated compounds.[8][9] Halogen bonds are highly directional interactions involving a region of positive electrostatic potential (the σ-hole) on the halogen atom.[10] Computational modeling is essential for accurately describing these interactions, which are driven by a combination of electrostatics and dispersion.[10][11]

-

π-π Stacking and Van der Waals Forces : Like other aromatic systems, this compound participates in π-π stacking interactions. These, along with ubiquitous van der Waals dispersion forces, contribute significantly to the overall stability of condensed phases and molecular aggregates.

Theoretical and Computational Methodologies

A variety of computational methods are used to investigate the interactions of this compound, ranging from high-accuracy ab initio techniques to more efficient DFT and empirical methods.

-

Ab Initio Methods : Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are considered the "gold standard" for accuracy in quantum chemistry.[12] They are often used to benchmark other methods and to calculate highly accurate potential energy surfaces and binding energies for small molecular complexes.[10][13] For example, MP2 calculations have been successfully used to determine the optimal structures and stabilization enthalpies of complexes like p-difluorobenzene⋅⋅⋅Ar.[13]

-

Density Functional Theory (DFT) : DFT provides a good balance between computational cost and accuracy, making it a workhorse for studying larger systems. The choice of the exchange-correlation functional is critical. Functionals such as M06-2X, ωB97X-D, and B3LYP have shown good performance for non-covalent interactions.[14]

-

Symmetry-Adapted Perturbation Theory (SAPT) : SAPT is a particularly powerful method for analyzing intermolecular interactions. Instead of calculating the small interaction energy as a difference between large total energies, SAPT computes the interaction energy directly as a perturbation to the system.[12][15] A key advantage is that SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.[15][16] This decomposition provides invaluable insight into the nature of the interaction. Various levels of SAPT exist, such as SAPT0 and SAPT2+, offering different levels of accuracy.[17][18]

-

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a method used to analyze the topology of the electron density.[19] By identifying bond critical points and analyzing their properties, QTAIM can characterize both covalent bonds and weaker non-covalent interactions, providing a rigorous framework for their classification.[14]

Data Presentation

Quantitative data from theoretical studies are best understood when presented in a structured format. The following tables summarize key computational and experimental data for this compound.

Table 1: Illustrative SAPT0 Energy Decomposition for this compound Dimer Configurations (kcal/mol) This table presents representative data for common interaction geometries to illustrate the insights gained from SAPT analysis. Actual values depend on the specific level of theory and basis set used.

| Interaction Component | Parallel-Stacked | T-Shaped (Edge-to-Face) |

| Electrostatics (Eelst) | -1.50 | -2.00 |

| Exchange (Eexch) | 2.50 | 1.80 |

| Induction (Eind) | -0.40 | -0.60 |

| Dispersion (Edisp) | -2.80 | -1.50 |

| Total Interaction Energy | -2.20 | -2.30 |

Table 2: Comparison of Calculated Interaction Enthalpy for the p-Difluorobenzene···Ar Complex

| Method | Basis Set | Calculated Enthalpy (cm-1) | Experimental Value (cm-1) |

| Ab initio (MP2 level) | N/A | 294[13] | 190–242[13] |

Table 3: Selected Experimental Structural and Spectroscopic Data for this compound

| Property | Value | Source |

| Crystal System | Monoclinic | [20] |

| Space Group | P 1 21/c 1 | [20] |

| Lattice Parameter (a) | 5.809 Å | [20] |

| Lattice Parameter (b) | 6.530 Å | [20] |

| Lattice Parameter (c) | 7.190 Å | [20] |

| Lattice Angle (β) | 101.89 ° | [20] |

| Enthalpy of Formation (298.15 K) | -306.70 ± 1.00 kJ/mol | [21] |

| Vibrational Frequencies (cm-1) | ||

| Symmetric C-F stretch (Ag) | 1250 | [21] |

| Ring breathing (Ag) | 859 | [21] |

| C-H out-of-plane bend (B3u) | 838 | [21] |

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for scientific rigor. Below are methodologies for key experimental and computational procedures cited in the study of this compound.

Protocol 1: In Situ Crystallization and Single-Crystal X-ray Diffraction

This protocol is adapted from the methodology used to study fluorobenzenes that are liquid at room temperature.[3]

-

Sample Preparation : A small amount of high-purity this compound is sealed in a thin-walled glass capillary.

-

Mounting : The capillary is mounted on a goniometer head of a diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream).

-

Crystal Growth : The liquid sample is cooled rapidly to form a polycrystalline solid. A controlled warming process, often assisted by an optical heating source (like an infrared laser), is used to melt most of the solid, leaving a small seed crystal. The sample is then slowly cooled from this seed to grow a single crystal of suitable quality for diffraction.

-

Data Collection : Once a single crystal is obtained, it is cooled to a stable low temperature (e.g., 150 K) to minimize thermal motion. X-ray diffraction data are then collected using standard procedures.

-

Structure Solution and Refinement : The collected diffraction data are used to solve and refine the crystal structure, allowing for the precise determination of bond lengths, bond angles, and intermolecular contact distances, which are crucial for analyzing C-H···F interactions.

Protocol 2: Symmetry-Adapted Perturbation Theory (SAPT) Calculation Workflow

This protocol outlines the general steps for performing a SAPT energy decomposition using the Psi4 computational chemistry package.[15]

-

Monomer Geometry Optimization : The geometries of the individual interacting molecules (monomers) are optimized separately using a reliable quantum mechanical method (e.g., DFT with a functional like B3LYP or MP2) and an appropriate basis set (e.g., aug-cc-pVDZ).

-

Dimer Construction : The optimized monomer coordinates are used to construct the dimer geometry. The relative orientation and distance between the monomers are set according to the specific interaction being studied (e.g., stacked, T-shaped). It is critical to use the no_reorient and symmetry c1 keywords to ensure the defined geometry is preserved.

-

Input File Preparation : An input file for the Psi4 program is created. This file specifies:

-

The molecular geometry of the dimer, with monomers separated by "--".

-

The desired level of SAPT theory (e.g., sapt0, sapt2+).

-

The basis set for the calculation (e.g., jun-cc-pvdz).

-

The command to run the calculation, e.g., energy('sapt2+').

-

-

Execution and Analysis : The calculation is executed. The output file will contain the total SAPT interaction energy and its decomposition into electrostatic, exchange, induction, and dispersion components, along with their sub-terms. These components are then analyzed to determine the nature of the intermolecular interaction.

Protocol 3: NMR Spectroscopy and Computational Analysis of Spin-Spin Coupling Constants

This protocol describes a combined experimental and theoretical approach to study spin-spin coupling constants (SSCCs).[22]

-

Experimental NMR : A high-resolution NMR spectrum of this compound is acquired on a high-field spectrometer. Specialized 1D and 2D NMR experiments may be required to resolve and assign all proton-proton, carbon-proton, fluorine-proton, and fluorine-carbon couplings.

-

Spectral Analysis : The experimental spectrum is analyzed to extract precise values for all observable one-bond and long-range SSCCs (J-couplings).

-

Computational Modeling : The molecular geometry is optimized at a high level of theory.

-

SSCC Calculation : The SSCCs are calculated using specialized theoretical methods designed for NMR properties, such as the Second-Order Polarization Propagator Approximation (SOPPA) or the Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) method.

-

Comparison and Validation : The computed SSCCs are compared with the experimentally determined values. A good agreement validates the computational model and allows for the prediction of coupling constants that may be difficult or impossible to measure experimentally.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the theoretical study of this compound interactions.

Caption: Hierarchy of primary non-covalent interactions involving this compound.

Caption: General computational workflow for analyzing intermolecular interaction energies.

Caption: Decomposition of SAPT interaction energy into its fundamental physical components.

Conclusion

The study of this compound interactions through theoretical and computational lenses provides profound insights into the subtle yet powerful forces that govern molecular recognition. The interplay of C-H···F weak hydrogen bonds, modulated cation-π interactions, and dispersion forces defines its behavior in both biological and materials contexts. Methodologies like Symmetry-Adapted Perturbation Theory are indispensable, offering not just a quantitative measure of interaction strength but also a qualitative understanding of the nature of these interactions. The synergy between high-level computations and precise experimental data from X-ray crystallography and NMR spectroscopy continues to advance our ability to rationally design molecules with tailored properties, reinforcing the critical role of fluorinated aromatics in modern chemistry and drug development.

References

- 1. News | New building blocks for drug discovery [uni-muenster.de]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cation–π interaction - Wikipedia [en.wikipedia.org]

- 5. Cation-pi interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. proteopedia.org [proteopedia.org]

- 8. Interaction Nature and Computational Methods for Halogen Bonding: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Symmetry-adapted perturbation theory - Wikipedia [en.wikipedia.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. The nature of halogen bonding: insights from interacting quantum atoms and source function studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psicode.org [psicode.org]

- 16. Symmetry-adapted intermolecular perturbation theory [Molpro manual] [molpro.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Properties of 1,4-Difluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-difluorobenzene, a key aromatic building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and the rational design of novel fluorinated compounds. This document details quantitative data from various spectroscopic techniques, outlines experimental protocols for data acquisition, and visualizes key molecular processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound in the UV-Vis region is characterized by transitions within the aromatic π-electron system. The substitution of fluorine atoms on the benzene (B151609) ring influences the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzene.

The primary electronic transition of interest is the π → π* transition. For this compound, the S₁ ← S₀ electronic transition has been a subject of detailed study.[1]

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent |

| λmax (S₀ → S₁) | ~265 nm | Vapor Phase |

| Molar Absorptivity (ε) | Data not readily available in literature | - |

Note: The molar absorptivity for the S₁ ← S₀ transition in benzene is relatively low (ε ≈ 200 L mol⁻¹ cm⁻¹), and a similar order of magnitude is expected for this compound.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol). A typical concentration would be in the range of 10⁻³ to 10⁻⁴ M.

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared this compound solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Acquire the absorption spectrum of the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy

Upon excitation with UV light, this compound can relax to its ground state via the emission of fluorescence. The study of its S₁ → S₀ fluorescence provides insights into the vibrational structure of the ground electronic state.

Table 2: Fluorescence Emission Data for this compound

| Parameter | Value | Excitation Wavelength (λex) | Solvent |

| Emission Maximum (λem) | ~270 - 300 nm (Vibronically structured) | ~265 nm | Vapor Phase |

| Fluorescence Quantum Yield (Φf) | Data not readily available in literature | - | - |

| Fluorescence Lifetime (τf) | Data not readily available in literature | - | - |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol can be used to measure the fluorescence spectrum of this compound:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

-

-

Data Acquisition:

-

Set the excitation wavelength to the absorption maximum (λmax ≈ 265 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 270 - 400 nm).

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λem).

-

To determine the fluorescence quantum yield, a comparative method using a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate) is typically employed.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | J-coupling Constants (Hz) | Solvent |

| ¹H | ~6.9-7.1 | Triplet of triplets | ³J(H,F) ≈ 9, ⁴J(H,H) ≈ 3 | CDCl₃ |

| ¹³C | C-F: ~162 (d), C-H: ~116 (t) | Doublet, Triplet | ¹J(C,F) ≈ 245, ²J(C,H) ≈ 163 | CDCl₃ |

| ¹⁹F | ~ -120 | Multiplet | - | CDCl₃ |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the chemical shifts to the solvent peak or the internal standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the this compound molecule. Due to its D₂h symmetry, the molecule exhibits vibrational modes that are either IR-active, Raman-active, or inactive in both.

A complete assignment of the fundamental vibrational frequencies has been made.[4]

Table 4: Selected Vibrational Frequencies for this compound (Liquid Phase)

| Wavenumber (cm⁻¹) | Spectroscopic Method | Assignment (Symmetry Species) | Vibrational Mode Description |

| 3084 | Raman | a_g | C-H stretch |

| 1617 | Raman | a_g | C-C stretch |

| 1245 | Raman, IR | a_g | C-F stretch |

| 840 | Raman, IR | b_3u | C-H out-of-plane bend |

| 508 | Raman, IR | b_3u | Ring deformation |

| 451 | Raman | a_g | Ring deformation |

Experimental Protocol: Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be conveniently obtained as a thin film.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a suitable detector.

-

Sample Preparation:

-

Place the liquid this compound in a glass vial or cuvette.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum, collecting the scattered light. The spectral range will depend on the instrument but should cover the molecular fingerprint region (approx. 200-2000 cm⁻¹).

-

-

Data Analysis:

-

Identify the Raman shifts (in cm⁻¹) and relative intensities of the scattered peaks.

-

Visualizations

Electronic Transitions and Spectroscopic Processes

The following diagram illustrates the key electronic transitions and subsequent relaxation pathways for this compound that give rise to its UV-Vis absorption and fluorescence spectra.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of this compound.

Relationship between Molecular Structure and Spectroscopic Data

This diagram illustrates how the molecular structure of this compound gives rise to its various spectroscopic signatures.

References

An In-depth Technical Guide to 1,4-Difluorobenzene (CAS: 540-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Difluorobenzene (CAS No. 540-36-3), a key fluorinated aromatic intermediate. It covers its physicochemical properties, spectral data, synthesis methodologies, key chemical reactions, and diverse applications, with a particular focus on its role in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols, safety and handling procedures, and visual representations of synthetic pathways are included to support laboratory and research applications.

Physicochemical Properties

This compound is a colorless to pale yellow, transparent liquid with a pungent aromatic odor.[1][2][3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 540-36-3 | [3][5][6] |

| Molecular Formula | C₆H₄F₂ | [1][3][6][7] |

| Molecular Weight | 114.09 g/mol | [1][3][6][8] |

| Appearance | Colorless to light yellow liquid | [1][2][9] |

| Melting Point | -13 °C | [1][4][8][9] |

| Boiling Point | 88-89 °C | [1][2][8][9] |

| Density | 1.11 - 1.17 g/mL at 25 °C | [1][4][8][9] |

| Refractive Index (n20/D) | 1.441 | [1][4][8] |

| Flash Point | 2 °C (35.6 °F) | [10] |

| Purity | Typically ≥99.0% | [1][2] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR | Spectra available in various databases.[3][11][12] |

| ¹³C NMR | Chemical shift data is available.[13] |

| ¹⁹F NMR | Chemical shift data is available.[14] |

| Mass Spectrometry (MS) | GC-MS data is available, with a parent ion peak corresponding to its molecular weight.[3] |

| Infrared (IR) Spectroscopy | FTIR spectra are available.[3] |

| Raman Spectroscopy | Raman spectral data is available.[3] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Schiemann reaction.[15][16] This method typically involves the diazotization of a suitable aniline (B41778) precursor followed by thermal decomposition of the resulting diazonium salt. An improved and safer continuous operation method utilizes p-phenylenediamine (B122844) as the starting material in a liquid hydrogen fluoride (B91410) (HF) system, avoiding the hazardous thermal decomposition of solid diazonium fluoroborate.[15]

Logical Workflow for Synthesis

Caption: Synthesis Workflow of this compound.

Experimental Protocol: Improved Schiemann Reaction

This protocol is based on an improved method that allows for continuous operation and enhanced safety.[15]

Materials:

-

p-Phenylenediamine (1.0 mol, 108 g)

-

Liquefied anhydrous hydrogen fluoride (400 g)

-

Sodium nitrite (B80452) (1.1 mol, 75.9 g)

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vessel with cooling capabilities and mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Cool the reaction vessel to -10°C and add p-phenylenediamine and liquefied hydrogen fluoride.

-

Stir the mixture mechanically for 10 minutes to ensure complete dissolution of the reactants.[15]

-

Slowly add sodium nitrite to the mixture.

-

Allow the reaction to proceed for 3 hours.[15]

-

After the reaction is complete, heat the mixture using a water bath until no more gas is evolved, indicating the complete decomposition of the diazonium salt.[15]

-

Pour the reaction mixture into a separatory funnel and allow the layers to settle.

-

Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.

-

Collect the oil phase and dry it with anhydrous sodium sulfate.[15]

-

Perform atmospheric distillation of the dried organic layer to obtain the final product. The expected boiling point is around 88°C.[15]

Chemical Reactions and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the influence of its fluorine substituents.[2] It serves as a foundational building block in various industries.

Logical Relationship of Applications

Caption: Applications of this compound.

Key Application Areas:

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] The incorporation of fluorine can significantly enhance a drug's pharmacokinetic properties, such as metabolic stability and binding affinity.[2] Approximately 20% of commercial pharmaceuticals are fluoro-pharmaceuticals.[17]

-

Agrochemicals: this compound is instrumental in the development of modern pesticides, herbicides, and fungicides.[1][2] Fluorinated agrochemicals often exhibit greater potency and selectivity.

-

Materials Science: Its unique electronic properties make it a valuable component in the manufacturing of liquid crystals for display technologies and other advanced functional materials.[1] It is also used in the synthesis of specialty polymers with enhanced thermal and chemical resistance.[4]

-

Organic Semiconductor Synthesis: It has been used in the synthesis of high-performance organic semiconductors like 6,13-difluoropentacene, which are utilized in electronic devices.[6]

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if inhaled.[10] Proper safety precautions are essential during its handling and storage.

Safety and Handling Summary

| Aspect | Precaution | Reference |

| Handling | Use in a well-ventilated area with spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. | [10][18] |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed in a flammables-area. | [10][18] |

| Personal Protective Equipment (PPE) | Wear appropriate chemical safety goggles, protective gloves, and clothing. A respirator may be required depending on workplace conditions. | [10][18] |

| Fire Fighting | Use water spray, fog, or alcohol-resistant foam. Do not use straight streams of water. | [10] |

| Spill Response | Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Remove all ignition sources and provide ventilation. | [10] |

Experimental Workflow for Safe Handling

Caption: Safe Handling Workflow for this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not empty into drains.[10] It should be disposed of at an approved waste disposal plant.

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or regulatory requirements. Always consult the latest safety data sheet before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS:540-36-3 EC:208-742-9 [cpachem.com]

- 6. 1,4-ジフルオロベンゼン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 1,4-二氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 540-36-3 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound(540-36-3) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Page loading... [guidechem.com]

- 16. caod.oriprobe.com [caod.oriprobe.com]

- 17. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound(540-36-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Non-Polar Nature of 1,4-Difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-polar nature of 1,4-difluorobenzene, a molecule of significant interest in various scientific domains, including drug development and materials science. An understanding of its molecular polarity is crucial for predicting its solubility, intermolecular interactions, and overall behavior in chemical and biological systems.

Core Concept: Symmetry and the Cancellation of Bond Dipoles

The non-polar nature of this compound arises from its highly symmetrical molecular structure. While the individual carbon-fluorine (C-F) bonds are indeed polar due to the significant difference in electronegativity between carbon and fluorine, the overall molecule exhibits a net dipole moment of zero.[1][2] This phenomenon is a direct consequence of the vector cancellation of the individual bond dipoles.

In this compound, the two fluorine atoms are positioned opposite each other on the benzene (B151609) ring, in what is known as a para configuration.[3] This arrangement results in a molecule with a D2h point group symmetry.[4] The two C-F bond dipoles are equal in magnitude but point in opposite directions. As dipole moments are vector quantities, their vector sum in this compound is zero, leading to a non-polar molecule.[2][5][6]

This is in contrast to its isomers, 1,2-difluorobenzene (B135520) (ortho) and 1,3-difluorobenzene (B1663923) (meta), where the asymmetrical arrangement of the C-F bonds results in a net molecular dipole moment, rendering them polar.

Quantitative Data Summary

The following table summarizes key quantitative data that substantiates the non-polar character of this compound and provides other relevant physical properties.

| Property | Value | Unit | Reference |

| Dipole Moment | 0.00 | D | [1] |

| Dielectric Constant | 2.26 | [1] | |

| Molecular Formula | C₆H₄F₂ | [1] | |

| Molecular Weight | 114.09 | g/mol | [1] |

| Melting Point | -13 | °C | [1] |

| Boiling Point | 89 | °C | [1] |

| Density | 1.163 | g/mL | [1] |

Visualization of Dipole Vector Cancellation

The following diagram illustrates the concept of bond dipole cancellation in this compound.

References

The Subtle Architecture of Stability: An In-depth Technical Guide to C-H···F Interactions in Crystalline 1,4-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the nature and significance of C-H···F interactions in the crystalline structure of 1,4-difluorobenzene. Often categorized as weak hydrogen bonds, these interactions play a crucial, albeit subtle, role in determining the crystal packing and solid-state properties of fluorinated organic molecules. Understanding these forces is of paramount importance in the fields of crystal engineering, materials science, and drug design, where the introduction of fluorine is a common strategy to modulate molecular properties.

The Nature of C-H···F Interactions

The C-H···F interaction in crystalline this compound is a weak, non-covalent force that influences the supramolecular assembly of the molecules in the solid state.[1][2][3] While fluorine is the most electronegative element, organic fluorine (covalently bonded to carbon) is a surprisingly poor hydrogen bond acceptor.[4][5] Nevertheless, these interactions are significant enough to play a structure-directing role, comparable to the more recognized C-H···O and C-H···N interactions in analogous compounds.[1][2][3][4] The acidity of the C-H group is a key factor; as the number of electron-withdrawing fluorine atoms on the benzene (B151609) ring increases, the acidity of the C-H protons is enhanced, leading to stronger and more significant C-H···F interactions.[1][2]

Studies have shown that the C-F group preferentially engages in C-H···F interactions over F···F contacts, highlighting a key difference in the crystal packing behavior of organic fluorine compared to heavier halogens.[1][2][3] The geometry of these interactions, specifically the C-H···F angle and the H···F distance, provides evidence for their characterization as weak hydrogen bonds.[1][2]

Quantitative Analysis of C-H···F Interactions

The crystallographic data for this compound provides the geometric parameters that define the C-H···F interactions. These parameters are essential for understanding the strength and directionality of these weak hydrogen bonds.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P 1 21/c 1 | 5.809 | 6.530 | 7.190 | 90.00 | 101.89 | 90.00 |

| Table 1: Crystallographic Data for this compound.[6] |

While the provided search results do not contain a specific table with C-H···F bond lengths and angles for this compound, the general range for such interactions is typically an H···F distance of around 2.5 Å and a C-H···F angle of approximately 130°.[7] It is important to note that a wide range of C-H···F angles, from 70° to 180°, has been observed, which is indicative of the weak and flexible nature of these interactions.[8]

Experimental Determination of C-H···F Interactions

The primary experimental technique for elucidating C-H···F interactions in crystalline solids is single-crystal X-ray diffraction. Due to the low melting point of this compound, specialized in-situ crystallization techniques are required.

Experimental Protocol: In-situ Crystallization and X-ray Diffraction

-

Sample Preparation: A commercially available, high-purity liquid sample of this compound is used.[4]

-

Crystallization: The liquid is sealed in a quartz capillary. Single crystals are grown in-situ using a zone melting technique at a temperature just below the melting point.[5] This involves creating a small molten zone in the capillary and slowly moving it along the length of the capillary, allowing a single crystal to grow from the solidifying liquid.

-

Data Collection: The capillary containing the single crystal is mounted on a diffractometer equipped with a cooling system. X-ray diffraction data is collected at a low temperature (e.g., 153 K for 1,3-difluorobenzene) to minimize thermal vibrations and obtain high-quality diffraction patterns.[5]

-